2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
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Overview
Description
2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by its unique structure, which includes a carboxypentyl group and a benzo[e]indole core.
Preparation Methods
The synthesis of 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide involves several stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide has a wide range of scientific research applications. It is used in the development of fluorescent dyes for imaging and diagnostic purposes, as well as in the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzo[e]indole core is known to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression. The carboxypentyl group enhances the compound’s solubility and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide stands out due to its unique structural features and enhanced biological activity. Similar compounds include 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate and 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate .
Properties
Molecular Formula |
C40H43IN2O2 |
---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;iodide |
InChI |
InChI=1S/C40H42N2O2.HI/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChI Key |
SRZDNFNHLBEWOF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Origin of Product |
United States |
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